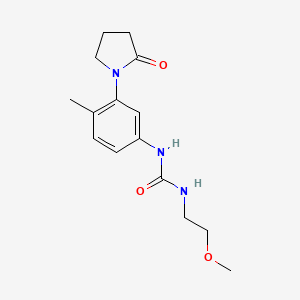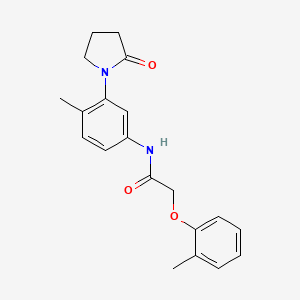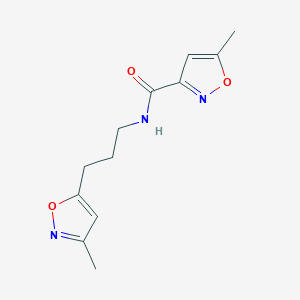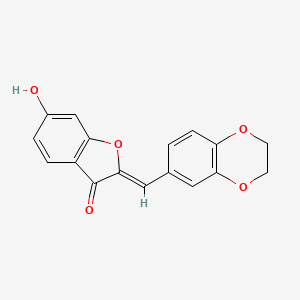![molecular formula C26H22FN3O2 B2875215 8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-89-1](/img/structure/B2875215.png)
8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Quinoline derivatives, including 8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, are noted for their efficient fluorophore properties, widely utilized in biochemistry and medicine for studying various biological systems. These compounds are of interest due to their potential as DNA fluorophores, antioxidants, and radioprotectors, with ongoing research into novel, more sensitive, and selective compounds (Aleksanyan & Hambardzumyan, 2013). Additionally, the synthesis and characterization of quinoline analogs have been explored for their in-vitro anti-inflammatory and molecular docking studies, highlighting their potential in medical research (Sureshkumar et al., 2017).
Biological Applications
Novel pyrazolo[4,3-c]quinoline derivatives have been synthesized as potential ligands for the estrogen receptor, emphasizing the diversity of biological targets these compounds can engage with (Kasiotis, Fokialakis, & Haroutounian, 2006). This research underlines the pharmaceutical relevance of such quinoline derivatives, potentially leading to new therapeutic agents. Moreover, the study of quinoline-embedded compounds in the context of antitubercular activity provides insight into their possible use in combating bacterial diseases (Kantevari et al., 2011).
Photoluminescence and Fluorescence Applications
Research into the photoluminescence properties of quinoxaline derivatives, related to the chemical structure of interest, has revealed their potential as chromophores for luminescence applications. These studies compare the photophysical properties of various compounds, including those with fluorophenyl and methoxyphenyl groups, to identify suitable candidates for luminescent materials (Mancilha et al., 2006).
Antioxidant Properties
The exploration of coumarin-quinoline hybrids for their radical quenching and DNA oxidation inhibition activities demonstrates the antioxidant potential of these compounds. This research indicates that quinoline derivatives can serve as effective antioxidants, offering protection against oxidative stress (Xi & Liu, 2015).
Propiedades
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-21-12-13-24-22(14-21)26-23(25(28-29-26)18-6-8-19(27)9-7-18)16-30(24)15-17-4-10-20(31-2)11-5-17/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPJRDYTJXOULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)




![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)

